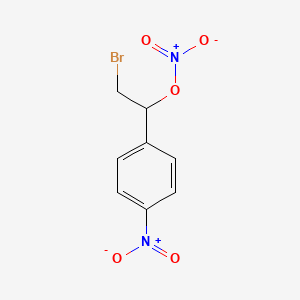
6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one is a heterocyclic compound that contains a benzotriazine ring substituted with a bromine atom and a dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one typically involves the reaction of 6-bromo-1,2,3-benzotriazin-4-one with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the dimethylamine displaces a leaving group on the benzotriazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to minimize environmental impact.
化学反应分析
Types of Reactions
6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The benzotriazine ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted benzotriazines.
Oxidation: Products include benzotriazine derivatives with additional oxygen-containing functional groups.
Reduction: Products include partially or fully reduced benzotriazine derivatives.
科学研究应用
6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
6-Bromo-1,2,3-benzotriazin-4-one: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-(Dimethylamino)-1,2,3-benzotriazin-4-one: Lacks the bromine atom, affecting its electronic properties and reactivity.
6-Chloro-3-(dimethylamino)-1,2,3-benzotriazin-4-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Uniqueness
6-Bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
6-bromo-3-(dimethylamino)-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-13(2)14-9(15)7-5-6(10)3-4-8(7)11-12-14/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLWQSXIRWXZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)C2=C(C=CC(=C2)Br)N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(2-Tert-butylsulfanylethylsulfanyl)ethylsulfanyl]-2-methylpropane](/img/structure/B8039463.png)



![5-Amino-2-[(dimethylamino)methyl]benzenesulfonic acid](/img/structure/B8039507.png)
![5-Amino-2-[(2-hydroxyethylamino)methyl]benzenesulfonic acid](/img/structure/B8039513.png)


![ethyl N-[4-[ethoxycarbonyl(methyl)amino]-3,6-dioxocyclohexa-1,4-dien-1-yl]-N-methylcarbamate](/img/structure/B8039538.png)
![5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide](/img/structure/B8039544.png)




